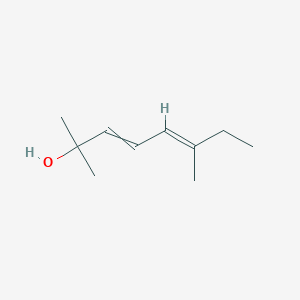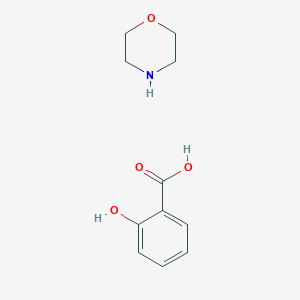![molecular formula C9H17NO5 B095101 N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide CAS No. 15856-45-8](/img/structure/B95101.png)
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide, also known as DAAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. DAAM is a natural product that is isolated from the fermentation broth of Streptomyces sp. SANK 60405, and it has been found to possess several pharmacological properties that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and β-glucuronidase, which are involved in various biological processes. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to modulate the expression of several genes, including those involved in cell proliferation, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exert several biochemical and physiological effects in cells. For example, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to inhibit the growth of several bacterial and fungal strains by disrupting their cell membrane integrity. Furthermore, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to reduce oxidative stress and inflammation in cells by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic compounds. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to exhibit high potency and selectivity against various targets, which makes it a promising candidate for drug development. However, one of the limitations of using N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
Several future directions can be explored to further investigate the pharmacological properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide. For example, more studies can be conducted to elucidate the mechanism of action of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide and identify its molecular targets in cells. In addition, more studies can be conducted to investigate the pharmacokinetic and pharmacodynamic properties of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in animal models. Furthermore, more studies can be conducted to explore the potential applications of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide in various fields, including agriculture and food science.
Synthesemethoden
The synthesis of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide involves the isolation of the compound from the fermentation broth of Streptomyces sp. SANK 60405. The extraction of N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide from the broth is carried out using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC. The purity of the isolated N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide is confirmed by NMR, IR, and MS spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have demonstrated that N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide exhibits potent antitumor, antibacterial, and antifungal activities. In addition, N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide has been found to possess significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
15856-45-8 |
|---|---|
Produktname |
N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide |
Molekularformel |
C9H17NO5 |
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(13)9(14-3)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6-,7+,8+,9+/m1/s1 |
InChI-Schlüssel |
QMSFRMUJXFKBLL-YTAJOOCQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C |
Synonyme |
Methyl-4-(acetylamino)-4,6-dideoxy-α-D-mannopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



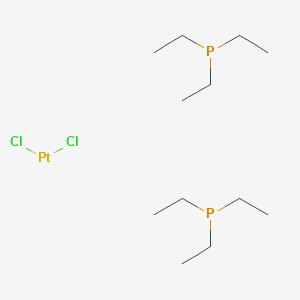
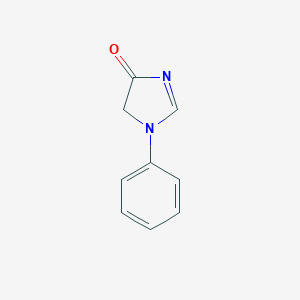
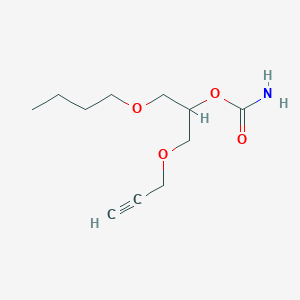
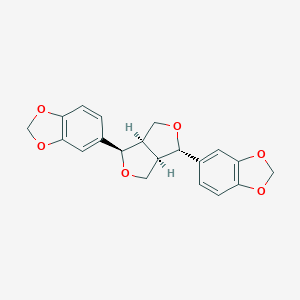

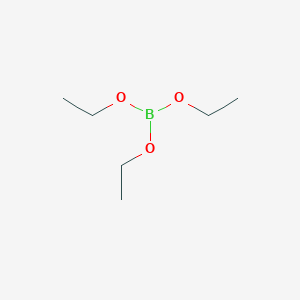
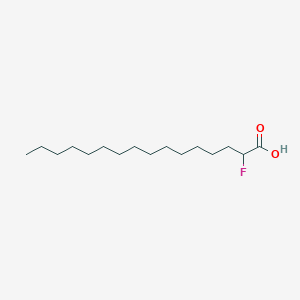
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
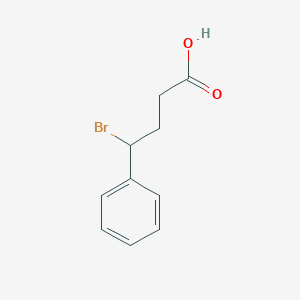
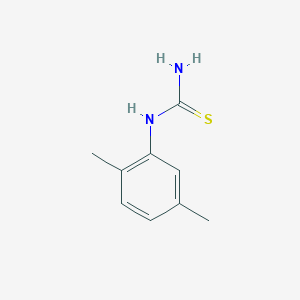
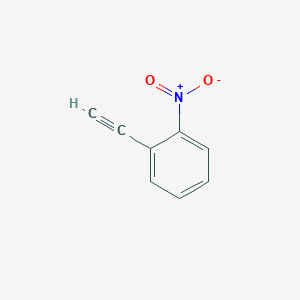
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
